molecular formula C13H16N2O4 B1596686 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate CAS No. 76067-81-7

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

Cat. No. B1596686
CAS RN: 76067-81-7
M. Wt: 264.28 g/mol
InChI Key: BZRAULNYWZRKMB-UHFFFAOYSA-N
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Description

“2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate” is a chemical compound that is commonly used in the production of polymers and plastics .


Molecular Structure Analysis

The molecular formula of “2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate” is C13H16N2O4 . Its IUPAC name is 2-(3,5-diaminobenzoyloxy)ethyl 2-methylprop-2-enoate . The molecular weight of this compound is 264.28 g/mol .


Physical And Chemical Properties Analysis

The melting point of “2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate” is reported to be between 89-93°C .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention if irritation persists .

Future Directions

As for future directions, while specific information is not available, the use of “2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate” in the production of polymers and plastics suggests potential for continued research and development in these areas .

properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 3,5-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-8(2)12(16)18-3-4-19-13(17)9-5-10(14)7-11(15)6-9/h5-7H,1,3-4,14-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRAULNYWZRKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367964
Record name 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

CAS RN

76067-81-7
Record name 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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